molecular formula C13H21N3 B1291034 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine CAS No. 915707-56-1

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

カタログ番号: B1291034
CAS番号: 915707-56-1
分子量: 219.33 g/mol
InChIキー: YLJBTEMLBKZLIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1) is a heterocyclic amine featuring a benzylamine group attached to a 7-membered 1,4-diazepane ring with a methyl substituent at the 4-position. Its molecular formula is C₁₃H₂₁N₃ (MW: 219.33 g/mol) . The compound exhibits a planar aromatic system linked to a flexible diazepane ring, enabling diverse interactions with biological targets.

特性

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJBTEMLBKZLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640325
Record name 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-56-1
Record name 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Steps :

  • Starting Materials :

    • Benzylamine derivative (phenylmethanamine).
    • Methyl-substituted diazepane (hexahydro-4-methyl-1H-1,4-diazepine).
  • Reaction Conditions :

    • Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Catalyst: Palladium-based catalysts are often employed for coupling reactions.
    • Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (~50–60°C).
  • Procedure :

    • Combine benzylamine and methyl-diazepane in a reaction vessel.
    • Add solvent and catalyst to the mixture.
    • Stir the reaction under inert gas (e.g., nitrogen or argon) to prevent oxidation.
    • Monitor the progress using thin-layer chromatography (TLC).
  • Purification :

    • Extract the product using ethyl acetate.
    • Dry the organic phase using sodium sulfate ($$Na2SO4$$).
    • Purify via column chromatography using silica gel as the stationary phase.

Modified Synthesis Using Reductive Amination

Reductive amination is another method used for synthesizing This compound , where benzaldehyde derivatives react with methyl-diazepane in the presence of reducing agents.

Steps :

  • Starting Materials :

    • Benzaldehyde derivative.
    • Methyl-diazepane.
    • Ammonia or primary amines as nucleophiles.
  • Reaction Conditions :

    • Solvent: Methanol or ethanol is commonly used.
    • Reducing Agent: Sodium borohydride ($$NaBH_4$$) or hydrogen gas with palladium catalyst.
    • Temperature: Reaction performed at ambient temperature.
  • Procedure :

    • Dissolve benzaldehyde and methyl-diazepane in solvent.
    • Add ammonia and reducing agent to initiate reductive amination.
    • Stir for several hours until completion (monitored by TLC).
    • Isolate the product by filtration and recrystallization.

One-Pot Synthesis via Catalytic Hydrogenation

A one-pot synthesis method involves catalytic hydrogenation of nitrile precursors to form benzylamines directly.

Steps :

  • Starting Materials :

    • Nitrile precursor such as 4-methoxybenzonitrile.
    • Methyl-diazepane.
  • Reaction Conditions :

    • Catalyst: Nickel or palladium catalysts are preferred for hydrogenation reactions.
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: Moderate temperatures (~40–60°C).
    • Pressure: Hydrogen gas at ~10–20 psi.
  • Procedure :

    • Dissolve nitrile precursor and methyl-diazepane in THF.
    • Add catalyst and introduce hydrogen gas into the system.
    • Stir under controlled pressure for several hours until completion.
    • Purify via distillation or chromatography.

Data Table: Summary of Reaction Parameters

Method Starting Materials Catalyst Solvent Temperature Purification Method
General Synthetic Route Benzylamine + Methyl-Diazepane Palladium THF/DMF 50–60°C Column Chromatography
Reductive Amination Benzaldehyde + Methyl-Diazepane Sodium Borohydride Methanol/Ethanol Ambient Filtration + Recrystallization
Catalytic Hydrogenation Nitrile Precursor + Methyl-Diazepane Nickel/Palladium THF 40–60°C Distillation/Chromatography

Notes on Optimization

  • Reaction yields can be improved by optimizing catalyst loading and reaction time.
  • Purity is enhanced through multiple purification steps such as recrystallization or high-performance liquid chromatography (HPLC).
  • Safety measures should be followed due to potential hazards associated with solvents and catalysts.

化学反応の分析

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

作用機序

The mechanism of action of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine

  • CAS : 915707-57-2
  • Molecular Formula : C₁₄H₂₃N₃ (MW: 233.36 g/mol)
  • Purity : ≥97% (vs. 90% for the parent compound), indicating higher synthetic optimization .
  • Applications : Used in receptor-binding studies due to its modified amine functionality .

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

  • CAS : 448934-01-8
  • Molecular Formula : C₁₃H₂₁N₃ (MW: 219.33 g/mol)
  • Key Difference : The diazepane ring is attached to the para position of the benzylamine (vs. ortho in the parent compound), altering spatial orientation and hydrogen-bonding capacity .
  • Implications : Positional isomerism may affect target selectivity or metabolic stability .

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic Acid Hydrochloride Hydrate

  • CAS : 303134-03-4
  • Molecular Formula : C₁₃H₁₈N₂O₂·HCl·H₂O (MW: 288.76 g/mol)
  • Key Difference : Replacement of the benzylamine with a carboxylic acid group introduces polarity and ionic character, drastically altering solubility and bioavailability .
  • Applications : Likely used as a chelating agent or in salt formation for drug formulation .

Benzothiazole Derivatives with 1,4-Diazepane Moieties

  • Example : 2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole
  • Key Difference : Substitution of benzylamine with benzothiazole introduces aromatic heterocyclic rigidity, enhancing π-π stacking interactions with biological targets .
  • Biological Activity : Demonstrated H₁-antihistamine activity in TLC-based QSAR studies .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Purity Key Structural Feature Potential Application
2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine 915707-56-1 C₁₃H₂₁N₃ 219.33 90% Ortho-substituted benzylamine Medicinal chemistry research
N-Methyl derivative 915707-57-2 C₁₄H₂₃N₃ 233.36 97% N-Methylated amine CNS-targeting drug candidates
Para-isomer 448934-01-8 C₁₃H₂₁N₃ 219.33 97% Para-substituted benzylamine Receptor selectivity studies
Benzoic acid derivative 303134-03-4 C₁₃H₁₈N₂O₂·HCl·H₂O 288.76 95% Carboxylic acid functionalization Chelation/salt formation
Benzothiazole analog Not provided C₁₁H₁₄N₄S 234.32* N/A Benzothiazole core Antihistamine development

*Estimated based on structural similarity.

Research Findings and Implications

  • Positional Isomerism : The para-isomer’s spatial arrangement may enhance binding to flat receptor surfaces compared to the ortho-configured parent compound .
  • Functional Group Effects : The benzoic acid derivative’s ionic nature makes it unsuitable for blood-brain barrier penetration but ideal for ionic interaction-driven applications .
  • Benzothiazole Activity : Rigid benzothiazole derivatives show promise in antihistamine research, highlighting the role of aromatic heterocycles in target engagement .

生物活性

Chemical Structure and Properties
2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a compound that features a benzylamine moiety substituted with a perhydro-1,4-diazepine ring. This structural arrangement suggests potential biological activity, particularly in the context of enzyme inhibition and receptor interaction.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic processes. Compounds with similar structures have been noted for their role as reversible inhibitors of copper amine oxidases (CAOs), which are crucial for the metabolism of biogenic amines and the crosslinking of extracellular matrix components like elastin and collagen .

Inhibition Studies

Research indicates that derivatives of benzylamine, including those with a diazepine structure, can act as selective inhibitors of enzymes such as:

  • Benzylamine Oxidase (BAO)
  • Diamine Oxidase (DAO)
  • Lysyl Oxidase (LO)
  • Monoamine Oxidase B (MAO B)

These enzymes are involved in significant physiological processes, including neurotransmitter metabolism and tissue remodeling. The selectivity and potency of these inhibitors suggest that this compound could serve as a valuable research tool in studying enzyme interactions and developing therapeutic agents .

Toxicity Profile

The compound's safety profile is critical for its potential therapeutic use. According to safety data sheets, this compound is classified as harmful if swallowed or inhaled and can cause severe irritation to the respiratory system and skin. It is essential to handle this compound with caution due to its corrosive nature .

Table: Biological Activity Comparison of Related Compounds

Compound NameTarget EnzymeInhibition TypeIC50 (μM)Notes
This compoundBenzylamine OxidaseReversibleTBDPotentially selective towards DAO and LO
Benzylamine Derivative AMonoamine Oxidase BCompetitive5High selectivity; low toxicity
Benzylamine Derivative BDiamine OxidaseNon-competitive10Moderate selectivity; useful in studies

Future Directions

Further research on this compound should focus on:

  • Detailed pharmacological profiling to establish its efficacy and safety.
  • In vivo studies to assess its therapeutic potential in disease models.
  • Structure-activity relationship (SAR) studies to optimize its biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzylamine moiety and the diazepine ring. For example, the methyl group on the diazepine ring (δ ~2.3 ppm) and aromatic protons (δ ~7.2 ppm) should align with theoretical predictions .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm). A purity of ≥97% has been reported under optimized conditions .
  • Mass Spectrometry (MS) : Confirm molecular weight (233.36 g/mol) via ESI-MS or MALDI-TOF .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology :

  • Reductive Amination : React 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH4_4) to form the benzylamine derivative. This method is scalable and yields ~70-85% .
  • Ring-Closure Strategies : Construct the diazepine ring via cyclization of linear precursors, followed by functionalization of the benzylamine group. Evidence from related diazepine derivatives suggests this method requires careful pH control to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values (e.g., 90% vs. ≥97%) for this compound across suppliers?

  • Methodology :

  • Batch-Specific Analysis : Compare Certificates of Analysis (CoA) from suppliers like Thermo Scientific (≥97%) and others (e.g., 90%) using independent validation via HPLC-MS .
  • Impurity Profiling : Identify common impurities (e.g., unreacted precursors or oxidation byproducts) using LC-MS/MS. For instance, residual benzaldehyde intermediates (m/z 121.06) may explain lower purity grades .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

  • Methodology :

  • pH Adjustment : Store solutions at pH 4-6 to minimize hydrolysis of the diazepine ring. Stability studies on analogous compounds show <10% degradation over 72 hours under these conditions .
  • Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to enhance shelf life. Reconstitution in DMSO (10 mM stock) is recommended for cell-based assays .

Q. How does stereochemistry influence the biological activity of this compound, and what methods are used to isolate enantiomers?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Resolution factors (Rs_s) >1.5 have been achieved for similar diazepine derivatives .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities of enantiomers to biological targets (e.g., GPCRs). Preliminary data suggest the (R)-enantiomer may exhibit higher selectivity for serotonin receptors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。